Copper;dithiocyanate
Description
Contextualization within Pseudohalide Coordination Chemistry
The thiocyanate (B1210189) ion (SCN⁻) is a classic example of a pseudohalide, an anion that shares chemical similarities with true halides (like Cl⁻, Br⁻) but has a more complex, polyatomic structure. Its ambidentate nature, with the ability to coordinate to a metal center through either the sulfur or nitrogen atom, or to bridge two metal centers, gives rise to a vast and diverse coordination chemistry.
In the context of copper dithiocyanate, the thiocyanate ligand's versatile bridging capabilities are central to the formation of extended polymeric networks. wm.edu For instance, in copper(I) thiocyanate, the sulfur end of the SCN⁻ ligand is often triply bridging, leading to a tetrahedral coordination geometry for the copper(I) ion (CuS₃N). wikipedia.org This arrangement results in robust three-dimensional (3D) coordination polymers. wm.edu The dimensionality of these networks can be systematically altered by introducing other ligands (L), leading to the formation of two-dimensional (2D) sheets, one-dimensional (1D) ladders, or simple chains, as seen in various (CuSCN)Lₙ complexes. wm.eduacs.orgrsc.org
Copper(II) thiocyanate also forms a coordination polymer, in this case, a black solid. wikipedia.org Its structure consists of chains linked by weak copper-sulfur bonds to form 2D layers, with each copper ion octahedrally coordinated by four sulfur and two nitrogen atoms. wikipedia.org The study of these structures provides fundamental insights into how pseudohalide ligands direct the assembly of complex inorganic architectures. The relative instability of copper(II) thiocyanate, which tends to decompose to the more stable copper(I) form, adds another layer of complexity and interest to its chemistry. wikipedia.orghomescience.net
Significance in Advanced Materials and Fundamental Chemical Inquiry
The unique structural and electronic properties of copper dithiocyanates make them highly significant in both materials science and fundamental chemical research.
In Advanced Materials:
Copper(I) thiocyanate is a prominent p-type semiconductor with a wide band gap (around 3.6 eV), making it transparent to visible light. wikipedia.orgmdpi.com This combination of properties is highly desirable for applications in optoelectronics. Most notably, CuSCN is widely investigated as a hole transport material (HTM) in various types of solar cells, including dye-sensitized and perovskite solar cells. mdpi.comrsc.org It serves as a cost-effective and stable alternative to more complex organic HTMs. rsc.org Research focuses on improving its relatively poor hole conductivity (typically 0.01 S·m⁻¹) through methods like doping. wikipedia.org Beyond solar cells, copper thiocyanate is used as an antifouling agent in marine paints and as a smoke suppressant additive in polyvinyl chloride (PVC). wikipedia.orgguidechem.com
The coordination chemistry of copper dithiocyanate also allows for the design of multifunctional coordination polymers. By incorporating various organic ligands, researchers have synthesized copper(I) thiocyanate-based polymers that exhibit strong luminescence, with emission colors that can be tuned by the choice of ligand. wm.eduacs.orgtandfonline.com These materials have potential applications in sensing and solid-state lighting. Furthermore, the magnetic properties of copper(II) thiocyanate complexes are of academic interest, with Cu(SCN)₂ itself behaving as a quasi-low-dimensional antiferromagnet. wikipedia.orgresearchgate.net
In Fundamental Chemical Inquiry:
The study of copper dithiocyanate complexes is a fertile ground for fundamental chemical investigation. The synthesis and characterization of these compounds allow researchers to explore the principles of supramolecular chemistry and crystal engineering. By varying reaction conditions or ancillary ligands, a diverse array of network structures can be achieved, providing a platform to study structure-property relationships. rsc.orgtandfonline.comrsc.org The redox interplay between Cu(II) and the thiocyanate ion, leading to the formation of Cu(I) thiocyanate and thiocyanogen, is a classic example of an internal redox reaction that continues to be of mechanistic interest. wikipedia.orghomescience.net These investigations deepen the understanding of electron transfer processes in coordination complexes and the factors governing the stability of different metal oxidation states.
Properties of Copper Thiocyanate Compounds
| Property | Copper(I) Thiocyanate (CuSCN) | Copper(II) Thiocyanate (Cu(SCN)₂) |
|---|---|---|
| Chemical Formula | CuSCN | Cu(SCN)₂ |
| Molar Mass | 121.628 g/mol wikipedia.org | 179.71 g/mol wikipedia.org |
| Appearance | White to pale yellow powder wikipedia.orgguidechem.com | Black powder wikipedia.org |
| Crystal Structure | At least two polymorphs (e.g., orthorhombic, hexagonal) wikipedia.orgmdpi.com | 2D layered structure wikipedia.org |
| Copper Coordination | Tetrahedral (CuS₃N) wikipedia.org | Octahedral (CuS₄N₂) wikipedia.org |
| Solubility in Water | Insoluble (Ksp = 1.77×10⁻¹³) wikipedia.org | Insoluble wikipedia.org |
| Key Property | Wide band gap (3.6 eV) p-type semiconductor wikipedia.orgmdpi.com | Antiferromagnetic at low temperatures wikipedia.org |
| Primary Application | Hole Transport Material in solar cells mdpi.comrsc.org | Precursor for CuSCN; research in magnetochemistry wikipedia.orgresearchgate.net |
Selected Research Findings on Copper(I) Thiocyanate-Based Coordination Polymers
| Complex Formula | Ligand (L) | Structural Dimensionality | Observed Property |
|---|---|---|---|
| [Cu(SCN)(3-ptz)]n | 5-(3-pyridyl)tetrazole | 2-D | Strong orange luminescence tandfonline.com |
| [Cu(SCN)(btmb)]n | 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene | 2-D | Blue luminescence tandfonline.com |
| (CuSCN)L | 3-chloropyridine | 2-D (sheet) | Strong yellow-to-green luminescence wm.eduacs.org |
| (CuSCN)L | 2-ethylpyridine | 1-D (ladder) | Strong yellow-to-green luminescence wm.eduacs.org |
| (CuSCN)L₂ | 4-ethylpyridine | 1-D (chain) | Strong yellow-to-green luminescence wm.eduacs.org |
Structure
2D Structure
Properties
Molecular Formula |
C2CuN2S2 |
|---|---|
Molecular Weight |
179.7 g/mol |
IUPAC Name |
copper;dithiocyanate |
InChI |
InChI=1S/2CHNS.Cu/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI Key |
BQVVSSAWECGTRN-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Cu+2] |
physical_description |
Dry Powder White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystallization Strategies for Copper Dithiocyanate Systems
Controlled Synthesis of Copper(II) Dithiocyanate Adducts and Complexes
The controlled synthesis of copper(II) dithiocyanate adducts and complexes often involves the use of ancillary ligands that direct the assembly of the final structure. These ligands can influence the coordination geometry around the copper(II) center and mediate the formation of specific structural motifs. The reaction of copper(II) salts with thiocyanate (B1210189) ions in the presence of various organic ligands has proven to be a fruitful strategy for generating a wide array of complexes with interesting magnetic and structural properties. researchgate.net
For instance, the synthesis of a discrete dinuclear metallamacrocycle, [Cu(L)(SCN)₂(DMF)]₂, was achieved by reacting copper thiocyanate with the bipyridine ligand 3,7-di(3-pyridyl)-1,5-dioxa-3,7-diazacyclooctane (L) in dimethylformamide (DMF). mdpi.com In this complex, two cis-coordinated ligands and two copper ions form a 24-membered macrocycle. mdpi.com Each copper ion exhibits a five-coordinate geometry with two nitrogen atoms from separate ligands, two nitrogen atoms from thiocyanate anions, and one oxygen atom from a DMF solvent molecule. mdpi.com
The versatility of copper(II) coordination geometries, including square planar, trigonal bipyramidal, and distorted octahedral, allows for the design of a range of copper-based compounds. mdpi.com The synthesis of copper(II) thiocyanate complexes can also be achieved by reacting a copper(II) salt, such as copper(II) chloride, with an ethanolic solution of potassium thiocyanate. The resulting copper(II) thiocyanate solution can then be immediately used for complex formation with various ligands. psu.edu
Here is an interactive data table summarizing the synthesis of a specific Copper(II) Dithiocyanate complex:
Supramolecular Self-Assembly Approaches Utilizing Thiocyanate Ligands
Supramolecular self-assembly is a powerful strategy for constructing complex and functional architectures from molecular building blocks. In the context of copper dithiocyanate systems, the thiocyanate ligand plays a crucial role due to its versatile ambidentate nature, capable of coordinating through either its nitrogen or sulfur atom, or bridging between metal centers. rsc.org This versatility allows for the formation of a wide range of supramolecular structures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. rsc.orgrsc.org
The final structure of a self-assembled copper thiocyanate complex is influenced by several factors, including the Cu(I) geometry, the ratio of copper thiocyanate to the ancillary ligand, steric effects of the ligand, and various supramolecular interactions such as hydrogen bonding and π-π stacking. rsc.orggla.ac.uk
Design Principles for Metal-Organic Frameworks (MOFs) Incorporating Copper-Thiocyanate Units
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The design of MOFs incorporating copper-thiocyanate units leverages the principles of coordination chemistry and reticular design to create materials with tailored properties. acs.org A key strategy involves integrating a metal-sulfur plane within the MOF to achieve high electrical conductivity. researchgate.net
For example, the MOF {[Cu₂(6-Hmna)(6-mn)]·NH₄}n was synthesized using 6,6′-dithiodinicotinic acid, which undergoes in situ cleavage of the S-S bond under hydrothermal conditions to form 6-mercaptonicotinic acid (6-Hmna) and 6-mercaptonicotinate (6-mn) ligands. researchgate.net This MOF features a two-dimensional (–Cu–S–)n plane, which contributes to its notable electrical conductivity. researchgate.net The design principles for such materials focus on creating extended, conjugated pathways for charge transport through the framework.
Template-Directed Synthesis and Ligand-Mediated Assembly
Template-directed synthesis is a powerful method for controlling the outcome of a chemical reaction by using a templating agent to guide the formation of a specific product. In the context of copper thiocyanate chemistry, metal ions can act as templates, organizing organic precursors into a specific arrangement before a reaction occurs. mdpi.com
A notable example is the template-directed synthesis of a monocondensed Schiff base complex of copper(II). researchgate.net In the presence of the strongly coordinating thiocyanate ion, a dicondensed ligand is converted to the corresponding monocondensed ligand, which then coordinates to the copper(II) center along with a terminal thiocyanate coligand. researchgate.net This approach allows for the trapping of the less stable monocondensed ligand as its copper(II) complex. researchgate.net
Ligand-mediated assembly relies on the specific coordination preferences and steric/electronic properties of ancillary ligands to direct the formation of desired structures. rsc.org The choice of ligand can dramatically alter the dimensionality of the resulting copper thiocyanate network, leading to structures ranging from 0D monomers to 3D frameworks. rsc.org For instance, the reaction of copper(I) thiocyanate with various amine ligands has been shown to produce a variety of structures, including sheets, ladders, and chains. acs.org
High-Purity Single-Crystal Growth Techniques for Structural Analysis
The growth of high-purity single crystals is essential for the detailed structural analysis of copper dithiocyanate compounds by X-ray diffraction. Several techniques are employed to obtain crystals of sufficient size and quality for these studies.
One of the most common methods is the slow evaporation technique . researchgate.netniscpr.res.inresearchgate.net This method involves dissolving the copper thiocyanate complex in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature. niscpr.res.in This gradual increase in concentration promotes the formation of well-ordered crystals. For example, single crystals of copper mercury thiocyanate (CMTC) have been successfully grown using this technique from water and ethanol (B145695) solutions. researchgate.netniscpr.res.in
Another widely used technique is vapor diffusion . americanpeptidesociety.org In this method, a drop containing the peptide or molecule to be crystallized, along with a precipitant solution, is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed chamber. americanpeptidesociety.org Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the molecule and inducing crystallization. americanpeptidesociety.org Variations of this method include hanging drop and sitting drop vapor diffusion. americanpeptidesociety.org
For more complex systems, co-crystallization with ligands can be employed. americanpeptidesociety.org This involves crystallizing the target molecule in the presence of a ligand that can stabilize its conformation and promote the formation of a well-ordered crystal lattice. americanpeptidesociety.org
The table below summarizes various crystal growth techniques and their applications in obtaining single crystals for structural analysis.
Crystallographic Elucidation and Structural Dynamics of Copper Dithiocyanate Architectures
Single-Crystal X-ray Diffraction Analysis of Copper(II) Thiocyanate (B1210189) Coordination Spheres
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms within a crystal. This method has been instrumental in understanding the structural nuances of copper(II) thiocyanate complexes.
The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom, or it can bridge two metal centers. mdpi.com This versatility gives rise to a variety of coordination geometries and bonding modes in copper(II) dithiocyanate complexes.
In its pure form, copper(II) thiocyanate, Cu(SCN)₂, is a coordination polymer. wikipedia.org Its structure consists of chains of Cu(NCS)₂ linked by weak Cu-S bonds, forming two-dimensional layers. Each copper atom is octahedrally coordinated by four sulfur atoms and two nitrogen atoms. wikipedia.org The thiocyanate ligand's sulfur end acts as a double bridge. This structure can be viewed as a Jahn-Teller distorted version of the mercury thiocyanate structure. wikipedia.org The Jahn-Teller effect is a geometric distortion of a non-linear molecular system that reduces its symmetry and energy. In many copper(II) complexes with octahedral geometry, this results in "z-out" distortion, characterized by elongated axial bonds, which are frequently observed as Cu-S or Cu-O bonds. core.ac.uk
The bonding preference of the thiocyanate ligand to the copper(II) center is influenced by the Hard and Soft Acids and Bases (HSAB) theory. Copper(II) is considered an intermediate hard acid and generally favors bonding with the harder nitrogen end of the thiocyanate ligand over the softer sulfur end. core.ac.uk Indeed, in most cases where thiocyanate acts as a monodentate ligand, it binds through the nitrogen atom, with Cu-NCS bond lengths typically around 2.0 Å. core.ac.uk Bridging thiocyanate, however, is a common feature in these complexes, with longer, weaker Cu-SCN bonds also present, often with lengths greater than 2.8 Å. core.ac.uk
The coordination environment around the copper(II) ion can vary significantly depending on the other ligands present in the complex. For instance, in the complex [Cu(phen)₂(SCN)₂] (where phen is 1,10-phenanthroline), the copper(II) ion is six-coordinate, with four nitrogen atoms from the two phenanthroline ligands and two nitrogen atoms from the two thiocyanate anions. asianpubs.org
Table 1: Selected Bond Lengths and Angles in a Copper(II) Thiocyanate Complex
| Bond/Angle | Length (Å) / Angle (°) |
| Cu-N(CS) | ~2.0 |
| Cu-S(CN) | >2.8 |
| Data sourced from structural analyses of various copper(II) thiocyanate complexes. core.ac.uk |
The introduction of auxiliary ligands, such as pyridine (B92270) and its derivatives, has a profound impact on the structural motifs of copper(II) dithiocyanate complexes. core.ac.uktandfonline.com These ligands can control the dimensionality and topology of the resulting coordination polymers. tandfonline.com The self-assembly process, influenced by factors like the choice of metal ion and ligands, as well as reaction conditions, can lead to a wide variety of structures. tandfonline.com
For example, the reaction of copper(II) thiocyanate with substituted pyridines (XPy) often yields complexes with the general formula trans-[Cu(NCS)₂(XPy)₂]. core.ac.uk These complexes typically feature square-planar geometries with bridging thiocyanate ligands, leading to the formation of edge-sharing chain networks of Jahn-Teller distorted octahedra. core.ac.uk The length of the bridging Cu-S bond can even be correlated with the substitution position on the pyridine ligand. core.ac.uk
The use of different N-alkylazoles as auxiliary ligands results in the formation of one-dimensional coordination polymers. In these structures, the azoles act as monodentate ligands, while the thiocyanate anions bridge the copper(II) centers. The copper(II) ions exhibit an elongated octahedral environment. bsu.by Similarly, the use of polyamine ligands can lead to a range of coordination polyhedra for Cu(II), including distorted octahedral, square pyramidal, and trigonal bipyramidal geometries. mdpi.comresearchgate.net For instance, in a heterometallic complex involving copper(II), silver(I), and a specific polyamine ligand, the Cu(II) atom adopts a square-pyramidal geometry. tandfonline.comtandfonline.com The use of a bipyridine-based ligand can result in a discrete dinuclear metallamacrocycle where each copper ion is five-coordinated in a distorted square-pyramidal geometry. mdpi.com
The dimensionality of the resulting structures can also be controlled. For instance, the use of bridging ligands like 4,4'-bipyridyl can lead to the formation of two-dimensional sheet networks. core.ac.uk In some cases, the interplay between the copper ion, the thiocyanate, and the auxiliary ligand can lead to the formation of discrete mononuclear, dinuclear, trinuclear, or tetranuclear complexes. nih.gov
Crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, can be a feature of copper thiocyanate complexes. wm.edursc.org For example, in the complex (3,6-Diazaoctane-1,8-diamine)isothiocyanatocopper(II) perchlorate, a qualitative interpretation of the structural disorder has been provided. rsc.org In another instance involving a copper(I) thiocyanate network with an aromatic diimine ligand, certain atoms were found to be slightly displaced to either side of a mirror plane, resulting in a two-site disorder. wm.edu In a heterometallic compound, carbon atoms in the 1,2-diaminopropane (B80664) ligands were found to exhibit positional disorder. mdpi.com The resolution of such disorder is a critical step in the accurate determination of the crystal structure and is typically handled during the crystallographic refinement process using specialized software.
High-Pressure Crystallography and Phase Transitions in Copper Dithiocyanate Materials
The application of high pressure can induce significant changes in the crystal structure and properties of materials. High-pressure crystallography is the study of these changes.
Copper(I) thiocyanate (CuSCN), a related compound, has been shown to undergo pressure-induced structural transformations. acs.orgresearchgate.net Under high pressure, β-CuSCN transitions to α-CuSCN, and with further compression, it can become amorphous through polymerization. acs.orgresearchgate.net This amorphization is quenchable, meaning the amorphous state can be maintained even after the pressure is released. acs.orgresearchgate.net These structural changes are attributed to the pressure-induced rotation of the CuNS₃ tetrahedra and the shrinkage of bond lengths. acs.orgresearchgate.net
When a crystal is subjected to high pressure, it does not necessarily compress uniformly in all directions. This phenomenon is known as anisotropic compressibility. The analysis of how the lattice parameters (the dimensions of the unit cell) change with pressure provides insight into this anisotropy.
For layered materials, the compressibility can be highly anisotropic. researchgate.net The application of pressure can significantly alter the lattice parameters, leading to changes in the electronic and thermal transport properties. researchgate.net For example, in some materials, the application of pressure can lead to a decrease in certain cell dimensions while others increase, a phenomenon known as negative linear compressibility. aps.org
In the context of copper thiocyanate materials, the layered structure of Cu(SCN)₂ suggests that it would likely exhibit anisotropic compressibility. The weaker interlayer Cu-S bonds would be expected to be more compressible than the stronger in-plane covalent bonds. Detailed high-pressure X-ray diffraction studies would be required to quantify this anisotropy and determine the precise pressure dependence of the lattice parameters for copper(II) dithiocyanate and its complexes. Such studies can reveal how the crystal structure evolves under compression and can be correlated with changes in the material's physical properties. acs.orgaps.org
Intermolecular Interactions under Hydrostatic Pressure
The application of hydrostatic pressure serves as a powerful tool to modulate the intermolecular distances and interactions within the crystal lattice of copper(I) thiocyanate (CuSCN), leading to significant structural and electronic transformations. Studies combining high-pressure techniques with theoretical calculations have provided insights into the behavior of CuSCN upon compression. researchgate.net Under ambient conditions, CuSCN typically exists in the β-phase. As pressure increases, it undergoes a phase transition to the α-phase, which is followed by polymerization and eventual amorphization at very high pressures. researchgate.net
A key consequence of these structural changes is the dramatic tuning of the material's electronic properties. The band gap of CuSCN, a critical parameter for its semiconductor applications, shows a progressive decrease with increasing pressure. Upon decompression, the amorphized material exhibits a substantially reduced band gap, which can be lowered from approximately 3.4 eV to 1.3 eV. researchgate.net This demonstrates that hydrostatic pressure can be effectively utilized to engineer the optical and electronic characteristics of copper thiocyanate by manipulating its solid-state structure and intermolecular interactions. researchgate.net
Analysis of Extended Solid-State Networks and Supramolecular Interactions
Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing
The crystal packing in copper dithiocyanate and its complexes is directed by a suite of non-covalent interactions. While the primary structure is determined by coordination bonds forming chains, ladders, or sheets, the final three-dimensional organization is established by weaker forces. rsc.orgwm.edu These include hydrogen bonds, π-π stacking, C-H···π interactions, and sulfur-based interactions (S···S and S···π). rsc.orgrsc.org
Hydrogen bonding is a particularly significant directional force in the crystal engineering of these compounds. sci-hub.ru In complexes containing appropriate donor and acceptor groups, such as coordinated water molecules, amine ligands, or amide functionalities, extensive hydrogen-bonding networks are formed. iucr.orgacs.org The thiocyanate ligand itself can act as a hydrogen bond acceptor through both its nitrogen and sulfur atoms. For instance, in the crystal structure of tris(β-aminoethyl)amineisothiocyanatocopper(II) thiocyanate, the [Cu(tren)(NCS)]⁺ cations and SCN⁻ anions are interconnected by a network of N-H···N and N-H···S hydrogen bonds. acs.org Similarly, O-H···S hydrogen bonds involving coordinated water molecules can link units into supramolecular chains. iucr.org The relative strength of these bonds can influence structural preferences; DFT calculations have shown that N-H···N hydrogen bonds can be stronger than N-H···S bonds in certain copper(II) complexes. sci-hub.ru
Beyond classical hydrogen bonding, other non-covalent interactions are vital. Aromatic rings on co-ligands facilitate π-π stacking interactions, which help stabilize layered structures. chemrxiv.org Significant π-π interactions are indicated by centroid-to-centroid distances considerably shorter than 4.0 Å. chemrxiv.org In some structures, weak intermolecular Cu···S interactions are also observed, further linking the coordination polyhedra. iucr.org The interplay of these varied interactions, from strong hydrogen bonds to weaker van der Waals forces, collectively determines the crystal packing and the ultimate supramolecular architecture. rsc.orgrsc.org
Below are tables detailing researched non-covalent interaction parameters in select copper dithiocyanate-related structures.
| Compound (X) | Pyridine Ring Centroid-to-Centroid Distance (Å) |
|---|---|
| -OMe | 3.79 |
| -H | 3.86 |
| -Br | 3.82 |
| -Cl | 3.78 |
| Interaction Type | Compound System | Distance (Å) | Reference |
|---|---|---|---|
| Cu···S | [Cu(NCS)₂(H₂O)₂] | 3.0185 (2) | iucr.org |
| C-H···C | [Cu(SCN)(3-BrPy)]n | 2.80, 2.81 | chemrxiv.org |
| C-H···C | [Cu(SCN)(3-ClPy)]n | 2.81, 2.85 | chemrxiv.org |
| Complex Type | Hydrogen Bond Type | Calculated Strength (kcal mol⁻¹ per metal) |
|---|---|---|
| Zn(II) Tetramer | N-H···S | ~7.50 |
| Zn(II) Dimer | N-H···O | ~4.01 |
| Cu(II) Crystal | N-H···N | ~9.15 |
Role of Charge-Transfer Interactions in Extended Solids
In complexes featuring phosphine (B1218219) or aromatic amine ligands, the dominant excited states are often characterized by charge transfer. acs.orgnih.govacs.org Two primary types of CT transitions are commonly observed:
Metal-to-Ligand Charge Transfer (MLCT): This is prevalent in complexes with aromatic ligands like substituted pyridines. acs.orgwm.edu In these systems, electrons are transferred from orbitals with significant copper and thiocyanate character—often described as the (CuSCN)∞ backbone—to the π* antibonding orbitals localized on the aromatic ligand. wm.edu This type of transition is responsible for the strong yellow-to-green luminescence observed in many CuSCN-pyridine complexes. acs.org
Ligand-to-Ligand Charge Transfer (LLCT): In certain complexes, particularly those with phosphine ligands, the excited states are dominated by charge transfer from the thiocyanate ligand to the π-system of the phosphine ligand (SCN → π(phosphine)). acs.orgnih.gov This LLCT can be mixed with a variable contribution from MLCT. acs.orgnih.gov
The dimensionality of the Cu-SCN network, as dictated by ligand coordination, has a direct correlation with the electronic properties and charge-transfer characteristics. rsc.org As the dimensionality is reduced from a 3D network to 2D sheets, 1D chains, or 0D monomers, the electronic band structure is significantly altered. This disruption of the extended Cu-S network can restrict hole transport pathways, while the electronic states of the co-ligands can introduce new pathways for electron transport. rsc.org The energy of the charge-transfer states, and thus the emission color, can be tuned by modifying the ligands, which affects both the electronic structure and the structural distortions in the excited state. acs.orgnih.gov
Electronic Structure and Spectroscopic Characterization of Copper Dithiocyanate Compounds
Quantum Chemical Investigations of Electronic Band Structures
Quantum chemical investigations provide fundamental insights into the electronic properties of materials, revealing the arrangement of energy bands and the nature of orbital interactions that govern their behavior as semiconductors or insulators.
First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are powerful tools for predicting the electronic and structural properties of materials like copper thiocyanate (B1210189) (CuSCN). These ab initio methods, particularly those implemented within Density Functional Theory (DFT), have been used to characterize its various polymorphs. nih.govfrontiersin.org
Calculations for β-CuSCN, the more stable hexagonal phase, predict lattice parameters in close agreement with experimental data. nih.govcardiff.ac.uk For instance, DFT calculations predicted lattice parameters of a = b = 3.828 Å and c = 10.970 Å, which compare favorably with experimental values of a = b = 3.850 Å and c = 10.938 Å. cardiff.ac.uk
The electronic band structure of CuSCN polymorphs has been a subject of detailed study. For β-CuSCN, first-principles calculations using the screened hybrid functional HSE06 show it to be an indirect bandgap semiconductor with a calculated bandgap of 3.68 eV. nih.gov This aligns well with experimental values, which typically fall in the 3.6–3.9 eV range. nih.gov In contrast, calculations suggest that α-CuSCN, the orthorhombic phase, is a direct bandgap semiconductor with a calculated bandgap of 2.35 eV. frontiersin.org The nature of the bandgap—whether direct or indirect—is crucial for optoelectronic applications. Interestingly, studies have shown that the indirect bandgap of β-CuSCN can transform into a direct bandgap at elevated temperatures (around 375 K), revealing a strong link between thermal expansion and electronic properties. frontiersin.org
First-principles studies have also been extended to two-dimensional monolayers of copper thiocyanate, exploring different stoichiometries and atomic arrangements. aip.orgaip.org These calculations help determine the stability, magnetic properties, and electronic nature of these novel materials, with some configurations predicted to be half-metallic, a property highly sought after for spintronic devices. aip.orgaip.org
Table 1: Calculated Electronic and Structural Properties of CuSCN Polymorphs
| Compound/Phase | Calculation Method | Bandgap Type | Calculated Bandgap (eV) | Key Findings/Notes | Source |
|---|---|---|---|---|---|
| β-CuSCN | DFT (HSE06) | Indirect | 3.68 | Valence band maximum (VBM) is dominated by Cu-3d and S-2p states. | nih.gov |
| α-CuSCN | DFT (HSE06) | Direct | 2.35 | VBM at the Γ point is mainly from Cu 3d orbitals. | frontiersin.org |
| β-CuSCN | DFT (PBE) | Indirect | 2.15 | VBM is at the Γ point, while the conduction band minimum (CBM) is at the K point. | frontiersin.org |
| CuSCN Monolayer | DFT (SIESTA) | Semiconducting | 1.640 | Calculated for a specific stable stoichiometry. Other arrangements were found to be metallic or half-metallic. | aip.org |
Density Functional Theory (DFT) is instrumental in elucidating the specific atomic and molecular orbital contributions to the electronic band structure of copper thiocyanate compounds. researchgate.net Analysis of the partial density of states (PDOS) reveals the character of the valence and conduction bands.
For β-CuSCN, the valence band maximum (VBM) is primarily composed of hybridized Cu-3d and S-2p orbitals. nih.gov The conduction band minimum (CBM), on the other hand, is mainly formed by C-2p and N-2p states, with a smaller contribution from Cu-3d orbitals. nih.gov This orbital arrangement is fundamental to its properties as a p-type semiconductor, where hole transport occurs through the network formed by copper and sulfur atoms. aip.org
In the case of α-CuSCN, the VBM at the Γ point is also dominated by Cu 3d orbitals, while the CBM at the same point originates from C and N 2p orbitals. frontiersin.org The difference in orbital alignment and hybridization between the α and β phases underlies their distinct electronic and optical properties. frontiersin.org
DFT has also been applied to understand how the electronic structure is modified in complexes or heterostructures. rsc.orgacs.org For instance, in complexes of CuSCN with organic ligands, the dimensionality of the Cu-SCN network is altered, which in turn affects the dispersion of the valence bands. rsc.org When aromatic ligands are introduced, they can create new electronic states within the bandgap, modifying the material's optical properties. rsc.org In heterostructures with materials like methylammonium (B1206745) lead iodide (MAPbI₃), DFT calculations show the formation of new interfacial bonds (e.g., Cu–I and Pb–N) that lead to the emergence of new bands and a reduction in the effective bandgap. acs.org
Table 2: DFT Analysis of Orbital Contributions in Copper Thiocyanate
| Compound | Band Edge | Dominant Orbital Contributions | Source |
|---|---|---|---|
| β-CuSCN | Valence Band Maximum (VBM) | Cu-3d, S-2p | nih.gov |
| Conduction Band Minimum (CBM) | C-2p, N-2p | nih.gov | |
| α-CuSCN | Valence Band Maximum (VBM) | Cu 3d | frontiersin.org |
| Conduction Band Minimum (CBM) | C 2p, N 2p | frontiersin.org | |
| MAPbI₃/CuSCN Interface (MAI-terminated) | Valence Band Maximum (VBM) | Cu 4d, N 2p, C 2p, S 2p | acs.org |
| Conduction Band Minimum (CBM) | Cu 4d, N 2p, C 2p, S 2p | acs.org |
For materials with localized d-electrons, such as copper compounds, standard DFT approximations can sometimes fail to accurately describe strong electron-electron correlation effects. The Hubbard model is a fundamental theoretical framework used to address these correlations, particularly in explaining the transition between metallic and insulating states (Mott insulators). nih.gov The model includes a parameter, U, which represents the on-site Coulomb repulsion energy for electrons occupying the same atomic orbital. aps.orgarxiv.org
While the Hubbard model is extensively applied to copper-oxide (cuprate) superconductors, its direct parameterization for simple copper dithiocyanate is less common in the literature. aps.orgarxiv.org However, the principles are highly relevant. In cuprates, the model is often extended to a three-band version that explicitly includes oxygen orbitals in addition to the copper d-orbitals, which is pertinent given the Cu-S and Cu-N bonding in thiocyanates. arxiv.org
To improve the accuracy of electronic structure calculations for such correlated systems, methods like DFT+U are employed, where the Hubbard U term is added to standard DFT functionals. Spin-only descriptions derived from the Hubbard model at half-filling are relevant for a wide range of Mott insulators. aps.orgarxiv.org By fitting calculated magnon dispersions to experimental data for materials like La₂CuO₄, effective interaction strengths (U ≈ 8t, where t is the hopping parameter) and other parameters can be estimated. arxiv.org These approaches highlight the importance of considering correlation effects to achieve a quantitative description of the electronic and magnetic properties of copper-based materials.
The efficiency of charge transport in molecular semiconductors and charge-transfer salts is critically dependent on the degree of electronic coupling between adjacent molecules, which is quantified by the intermolecular electron-transfer integral (often denoted as the transfer integral or hopping parameter, t).
For complex salts like κ-(BEDT-TTF)₂Cu(NCS)₂, which contains a copper dithiocyanate anion layer, the intermolecular electron-transfer integrals are crucial for understanding its superconducting properties. iucr.org The values of these integrals can be calculated based on the crystal structure. Studies have investigated the effect of pressure on the crystal structure and, consequently, on the transfer integrals and the resulting electronic band structure. iucr.org By determining the crystal structure at different pressures (e.g., 1 × 10⁵ Pa and 7.5 × 10⁵ kPa), researchers can calculate the pressure dependence of these integrals, providing insight into how mechanical strain modulates the electronic properties of the material. iucr.org
DFT calculations are also a key tool for evaluating the reorganization energy associated with electron transfer, a factor that influences the transfer rate. In a study comparing a mononuclear aliphatic dithiolate Cu(II) complex with its dinuclear parent, DFT was used to show that the mononuclear system had a lower reorganization energy, suggesting it could be a more efficient center for electron transfer. rsc.org This type of analysis, which connects structural parameters to electron transfer kinetics, is vital for designing materials with optimized charge transport characteristics.
Advanced Vibrational Spectroscopy of Copper Thiocyanate Linkages
Vibrational spectroscopy is a primary method for characterizing the structure and bonding in copper thiocyanate compounds, as the vibrational frequencies of the thiocyanate (SCN⁻) ligand are highly sensitive to its coordination mode.
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly effective for probing the thiocyanate ligand. The most diagnostic vibration is the C≡N stretching mode, ν(CN), which appears in the 2050–2180 cm⁻¹ region of the spectrum. mdpi.comresearchgate.net The exact frequency of this mode provides a clear indication of how the thiocyanate ion is bonded to the copper center(s).
Pure copper(I) thiocyanate exists in at least two polymorphic forms, α-CuSCN and β-CuSCN, which can be distinguished by their ν(CN) frequencies. researchgate.net Commercial samples often show a mixture of both phases, with IR bands appearing around 2160-2162 cm⁻¹ for the α-phase and 2172-2174 cm⁻¹ for the β-phase. researchgate.netresearchgate.net
The coordination of other ligands to the copper center, forming complexes like [Cu(py)₂(SCN)₂] or adducts with thiourea (B124793), further influences the ν(CN) frequency. mdpi.comznaturforsch.com For example, the strong absorption at 2077 cm⁻¹ in a dinuclear Cu(II) complex was identified as the characteristic peak for the SCN⁻ ligand in that specific environment. mdpi.com Time-resolved vibrational spectroscopy has also been used to study charge transfer dynamics. In a PM6/CuSCN bilayer, photoinduced hole transfer from the polymer to CuSCN resulted in a significant blue-shift of the CN stretching vibration from 2118 cm⁻¹ to 2180 cm⁻¹, confirming the change in the electronic environment of the thiocyanate ligand upon oxidation. nih.gov
Table 3: FT-IR Vibrational Frequencies (ν(CN)) for Copper Thiocyanate Compounds
| Compound / System | ν(CN) Frequency (cm⁻¹) | Phase / Condition | Source |
|---|---|---|---|
| α-CuSCN | 2160 | Pure α-phase | researchgate.net |
| β-CuSCN | 2172 | Pure β-phase | researchgate.net |
| Commercial CuSCN | 2162 and 2174 | Mixture of α and β phases | researchgate.net |
| [Cu(L)(SCN)₂(DMF)]₂ | 2077 | Dinuclear Cu(II) complex | mdpi.com |
| [Cu(py)₂(SCN)₂] | 2084 | Complex with pyridine (B92270) | mdpi.com |
| CuSCN : tu (1:3) complex | 2052 | Complex with thiourea (liquid) | researchgate.net |
| PM6/CuSCN Bilayer | 2180 | After hole transfer from PM6 | nih.gov |
Raman Spectroscopy for Investigating Lattice Dynamics and Molecular Symmetries
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are intrinsically linked to its crystal structure, bonding, and molecular symmetries. In copper(I) thiocyanate (CuSCN), the thiocyanate (SCN⁻) ion can coordinate to the copper(I) ion in different ways, primarily through the sulfur atom (thiocyanate), the nitrogen atom (isothiocyanate), or by bridging between copper centers. These bonding variations, along with the vibrations of the copper-ligand bond itself, can be identified by their characteristic Raman shifts.
Studies on electrodeposited and thermally deposited CuSCN films reveal distinct Raman peaks that correspond to the fundamental vibrations of the Cu-SCN network. mdpi.comrsc.org The spectra are typically characterized by several key features. The most intense peak is the C≡N stretching mode, ν(C≡N), which is sensitive to the local environment and the coordination mode of the SCN⁻ ligand. mdpi.com For β-CuSCN, a strong peak observed around 2175 cm⁻¹ is assigned to the S-bonded Cu-SCN isomer, while a much weaker feature near 2115 cm⁻¹ can be attributed to the Cu-NCS linkage. mdpi.com
The lower frequency region of the spectrum provides further insight into the lattice dynamics. Key vibrational modes for β-CuSCN have been identified and assigned as follows: the Cu-S stretching mode, ν(Cu-S), appears around 205 cm⁻¹, and the corresponding Cu-N stretch, ν(Cu-N), is found near 241 cm⁻¹. mdpi.com The bending mode of the thiocyanate ion, δ(SCN), which is indicative of the predominant S-bonding, is observed at approximately 431-435 cm⁻¹. mdpi.comrsc.org Additionally, the C-S stretching vibration, ν(C-S), is located around 744-746 cm⁻¹. mdpi.comrsc.org The presence and positions of these modes confirm the thiocyanate resonant form (Cu⁺-S-C≡N) as the predominant structure, providing a detailed picture of the molecular symmetry and lattice vibrations within the crystalline material. mdpi.com
Table 1: Assigned Raman Peaks for β-Copper(I) Thiocyanate This interactive table summarizes the key Raman vibrational modes observed in β-CuSCN.
| Vibrational Mode | Assigned Raman Shift (cm⁻¹) | Reference(s) |
| ν(C≡N) in Cu-SCN | 2175 | mdpi.com |
| ν(C≡N) in Cu-NCS | 2115 | mdpi.com |
| δ(SCN) | 431 - 435 | mdpi.comrsc.org |
| ν(C-S) | 744 - 746 | mdpi.comrsc.org |
| ν(Cu-N) | 241 | mdpi.com |
| ν(Cu-S) | 205 | mdpi.com |
Electronic Absorption and Photoluminescence Spectroscopy
The electronic properties of copper thiocyanate can be elucidated using UV-Visible absorption spectroscopy. As a p-type semiconductor, the absorption spectrum of CuSCN is characterized by transitions from the valence band to the conduction band. acs.org The fundamental band gap of β-CuSCN is reported to be in the range of 3.4-3.9 eV. acs.orgwm.edu The absorption spectrum of Cu(I) compounds typically features transitions in the ultraviolet region. nih.gov
For CuSCN, the valence band maximum is primarily composed of Cu-3d and S-2p states, while the conduction band minimum consists mainly of C-2p and N-2p orbitals. The absorption profile is linked to charge transfer transitions. In some copper(II) thiocyanate complexes, absorption bands between 250-350 nm are attributed to π-π* and n-π* transitions within the organic ligands. mdpi.com For Cu(I) thiocyanate itself, the absorption is associated with ligand-to-metal charge transfer (LMCT) from the thiocyanate ion to the copper center, and d-s/p transitions on the copper ion. nih.govacs.org In a [Cu(SCN)]⁺ complex in solution, an LMCT absorption has been identified at around 390 nm. acs.orgnih.gov
Table 2: Electronic Transitions in Copper Thiocyanate and Related Complexes This interactive table outlines the observed electronic transitions and their corresponding spectral regions.
| Compound/System | Absorption Maxima (nm) | Assigned Transition | Reference(s) |
| β-CuSCN | ~320 - 365 (corresponds to ~3.4-3.9 eV band gap) | Band-to-Band | acs.orgwm.edu |
| [Cu(SCN)]⁺ in solution | ~390 | Ligand-to-Metal Charge Transfer (LMCT) | acs.orgnih.gov |
| Cu(II) Thiocyanate Complex | 267, 292 | π-π* and n-π* (in ligand) | mdpi.com |
| Cu(I) Formate Cluster | < 310 (starts at ~4.0 eV) | d→s/p transitions on Cu(I) | nih.gov |
While pure, solid β-CuSCN is a very weak emitter, its adducts with organic ligands can exhibit strong luminescence. wm.eduacs.org Pure β-CuSCN thin films and powders show a very weak, broad emission peak in the near-infrared region, around 826 nm. acs.orgnih.gov This emission is thought to be associated with d-d transitions of Cu²⁺ ions, which may be present as defect sites. acs.orgnih.gov
In contrast, copper(I) thiocyanate complexes with aromatic amine ligands, such as substituted pyridines, are often highly luminescent, displaying strong yellow-to-green emission at room temperature. wm.edu The emission lifetimes for these complexes are in the microsecond range, which is characteristic of phosphorescence. wm.edu This luminescence is generally attributed to a metal-to-ligand charge transfer (MLCT) mechanism, where an electron is excited from the copper(I) d-orbitals to the π* orbitals of the aromatic amine ligand. wm.edu Some complexes, such as those with 2,6-lutidine and 2,4,6-collidine, exhibit higher-energy blue emission around 425-434 nm. wm.edu
The complex {CuSCN(3-BrPy)₂}n shows a broad, high-intensity luminescence emission between 425–675 nm at 78 K. wm.edu The emission mechanism in these adducts is sensitive to external stimuli; for instance, laser irradiation can lead to a reduction in luminescence intensity, which is attributed to a photo-induced electron transfer that oxidizes the emissive Cu(I) center to a non-luminescent Cu(II) state. wm.edu
Table 3: Photoluminescence Properties of Copper Thiocyanate Systems This interactive table details the emission characteristics of pure CuSCN and its organic adducts.
| Material | Emission Peak(s) (nm) | Proposed Emission Mechanism | Reference(s) |
| β-CuSCN Thin Film | ~826 | d-d transition (Cu²⁺ defects) | acs.orgnih.gov |
| CuSCN-Pyridine Adducts | Green-to-Yellow Region | Phosphorescence (MLCT) | wm.edu |
| CuSCN(2,6-Lutidine) Adduct | ~434 | Phosphorescence (MLCT) | wm.edu |
| {CuSCN(3-BrPy)₂}n (at 78 K) | 425 - 675 (Broad) | Phosphorescence (MLCT) | wm.edu |
Nuclear Magnetic Resonance (NMR) Studies on Organic Components in Copper Dithiocyanate Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an invaluable tool for characterizing the structure and bonding of copper(I) thiocyanate adducts with organophosphine ligands. Since copper has two quadrupolar isotopes (⁶³Cu and ⁶⁵Cu, I = 3/2), the NMR signals of directly bonded nuclei like ³¹P are often broadened, but this broadening itself provides evidence of coordination. rasayanjournal.co.in
In solution ³¹P NMR spectra of mixed-phosphine Cu(I) complexes, the sharp signal of the free phosphine (B1218219) ligand becomes slightly broadened upon coordination to the copper center due to the ¹J(Cu-P) coupling. rasayanjournal.co.in A significant observation is the change in the chemical shift (δ) of the phosphorus atom upon complexation. For aminophosphine (B1255530) ligands, the ³¹P chemical shifts are shielded (move to a lower ppm value) after coordinating to Cu(I). rasayanjournal.co.in This shielding is attributed to the back-donation of electron density from copper's filled d¹⁰ orbitals into the acceptor orbitals of the phosphine ligand. rasayanjournal.co.in
The coordination chemical shift (Δδ = δ(complex) - δ(ligand)) provides quantitative insight into this interaction. For example, in certain Cu(I) aminophosphine thiocyanate complexes, negative coordination shifts of approximately -10 to -16 ppm are observed for the aminophosphine ligands, indicating they are effective π-acceptors. rasayanjournal.co.in In contrast, the ³¹P signal for a co-ligand like triphenylphosphine (B44618) (PPh₃) often becomes deshielded (positive Δδ), suggesting that the aminophosphines are better π-acceptors in these systems. rasayanjournal.co.in
Table 4: Representative ³¹P NMR Data for Copper(I) Thiocyanate-Phosphine Adducts This interactive table presents typical ³¹P NMR chemical shift data for phosphine ligands before and after coordination to CuSCN.
| Ligand/Complex | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) | Reference(s) |
| Aminophosphine Ligand (L) | 76.4 | - | rasayanjournal.co.in |
| Cu(I)-L Thiocyanate Complex | ~66.4 | ~ -10 | rasayanjournal.co.in |
| Aminophosphine Ligand (L') | 95.7 | - | rasayanjournal.co.in |
| Cu(I)-L' Thiocyanate Complex | ~79.7 | ~ -16 | rasayanjournal.co.in |
| [Cu(μ₂-SCN)Xantphos]₂ | -19.1 | Not specified | acs.org |
Reactivity Mechanisms and Coordination Dynamics of Copper Dithiocyanate Systems
Ligand Exchange Kinetics and Thermodynamic Stability
The stability and reactivity of copper thiocyanate (B1210189) complexes are governed by the kinetics of ligand exchange and the thermodynamic favorability of the resulting species. The thiocyanate ligand's ability to act as a bridging or terminal ligand, combined with the variable coordination geometries of copper, results in complex dynamic equilibria in solution.
Ligand Exchange Kinetics: Ligand substitution kinetics in coordination chemistry investigates the rates at which ligands are exchanged in metal complexes. solubilityofthings.com For copper(II) complexes, these reactions are often studied to understand reaction mechanisms, which can be associative (where the incoming ligand binds before the leaving ligand departs) or dissociative (where the leaving ligand departs first). solubilityofthings.com
Studies on copper(II) complexes with other ligands provide insight into potential mechanisms applicable to thiocyanate systems. For instance, kinetic studies of ligand exchange in copper(II) peptide complexes revealed a two-step mechanism. nih.gov The first, slower step involves the disengagement of a coordinated group by a water molecule, followed by a second, faster step where the complex exchanges with the free ligand. nih.gov Similarly, research on copper(II) Schiff base complexes found that the reaction rate was first-order with respect to both the complex and the incoming ligand, with the deprotonation of the incoming ligand being a key factor in the reaction rate. researchgate.net These principles highlight that the solvent and the electronic properties of the participating ligands are crucial in dictating the exchange rates. solubilityofthings.com
Thermodynamic Stability: The thermodynamic stability of copper thiocyanate complexes is significantly influenced by the oxidation state of the copper ion, a concept explained by Hard and Soft Acids and Bases (HSAB) theory. core.ac.uk The copper(II) ion (Cu²⁺) is considered a harder acid and thus preferentially binds to the "harder" nitrogen end of the thiocyanate ligand. core.ac.uk Conversely, the copper(I) ion (Cu⁺), a softer acid, favors coordination with the "softer" sulfur atom. core.ac.uk
Table 1: Factors Influencing Ligand Exchange and Stability in Copper(II) Complexes
| Factor | Influence on Kinetics & Stability | Research Finding Context |
| Metal Oxidation State | Determines preferred binding site (N vs. S) based on HSAB theory. Cu(II) is a harder acid than Cu(I). core.ac.uk | Cu(II) favors binding to the nitrogen of the thiocyanate, while the softer Cu(I) favors the sulfur. core.ac.uk |
| Ligand Properties | Electronic and steric properties of other ligands in the coordination sphere affect reaction rates. solubilityofthings.com | Electron-donating ligands can stabilize certain oxidation states, potentially altering substitution rates. solubilityofthings.com |
| Solvent Effects | The solvent can influence the solvation of reactants and transition states, affecting reaction kinetics. solubilityofthings.com | The rate of ligand exchange in some Cu(II) complexes was not significantly changed by the addition of water to a DMF solvent. researchgate.net |
| Reaction Mechanism | Exchange can proceed through different pathways (e.g., associative, dissociative, or multi-step). solubilityofthings.comnih.gov | A two-step model involving slow disengagement followed by fast exchange was proposed for certain Cu(II) peptide complexes. nih.gov |
Pressure-Induced Chemical Transformations and Bond Rearrangements
Applying high pressure to copper thiocyanate induces significant and often reversible changes in its crystal structure and electronic properties. These transformations are of interest for developing new materials with tunable characteristics for optoelectronic applications. researchgate.net
Research on copper(I) thiocyanate (CuSCN) has shown that it undergoes a progressive series of transformations under compression. researchgate.netresearchgate.net Initially, CuSCN experiences a phase transition from the β-polymorph to the α-polymorph. researchgate.net As pressure increases further, this crystalline structure undergoes amorphization, which is believed to occur via polymerization. researchgate.netresearchgate.net These structural changes are attributed to the pressure-induced rotation of the CuNS₃ tetrahedron and a shortening of bond lengths. researchgate.netresearchgate.net
A critical consequence of these bond rearrangements is the dramatic tuning of the material's optical and electronic properties. UV-vis spectra measurements reveal that the band gap of CuSCN progressively decreases under high pressure. researchgate.net Remarkably, upon decompression back to ambient conditions, the material retains a significantly altered state, with a band gap reduced from approximately 3.4 eV to 1.3 eV. researchgate.netresearchgate.net This pressure-induced amorphization and the resulting electronic changes are quenchable, meaning the altered state persists after the pressure is removed, demonstrating a pathway to create new functional materials. researchgate.net
Table 2: Summary of Pressure-Induced Effects on Copper(I) Thiocyanate (CuSCN)
| Property | Observation under High Pressure | Mechanism/Reason |
| Crystal Structure | Phase transition from β-CuSCN to α-CuSCN, followed by amorphization. researchgate.netresearchgate.net | Rotation of CuNS₃ tetrahedron and bond length shrinkage due to severe distortion of polyhedral units. researchgate.net |
| Optical Band Gap | Progressive decrease with increasing pressure. researchgate.net | Changes in the electronic structure resulting from the physical rearrangement of atoms and bonds. |
| Post-Pressure State | Amorphization is quenchable to ambient conditions. researchgate.netresearchgate.net | The new, disordered structure is kinetically trapped after the pressure is released. |
| Band Gap Change | Reduction from ~3.4 eV to ~1.3 eV after decompression. researchgate.netresearchgate.net | The pressure-induced structural changes lead to a persistent alteration of the electronic band structure. |
Electrochemical Properties and Redox Activity of Copper(II) Thiocyanate Complexes
The electrochemical behavior of copper thiocyanate is dominated by the redox activity of the copper center, which can cycle between Cu(II), Cu(I), and Cu(0) states. This redox activity is fundamental to its application in areas ranging from catalysis to materials science. mdpi.com
Cyclic voltammetry studies provide detailed insights into the redox processes. In various non-aqueous solvents, copper thiocyanate complexes exhibit well-defined redox couples corresponding to the Cu²⁺/Cu⁺ and Cu⁺/Cu⁰ transitions. rsc.org The exact redox potentials are highly sensitive to the solvent environment and the nature of other coordinating ligands. For example, in a deep eutectic solvent made from ethylene (B1197577) glycol and choline (B1196258) chloride (EG:ChCl), the Cu²⁺/Cu⁺ redox couple was observed at +0.333 V (vs. [Fe(CN)₆]³⁻/⁴⁻). rsc.org
The stability of the different oxidation states is also influenced by the coordinating anion. Studies comparing thiocyanate with other anions like chloride and dicyanamide (B8802431) in ionic liquids showed that thiocyanate and dicyanamide are more tightly complexed to Cu(I) ions than chloride is. rsc.org This increased stability is indicated by larger electrodeposition overpotentials. rsc.org Interestingly, while the copper(II) thiocyanate complexes have redox potentials similar to chloride complexes, they are less reactive than copper(II) dicyanamide complexes. rsc.org In some ionic liquids, specific complex species such as [Cu(NCS)₂(SCN)]⁻ have been identified, highlighting the formation of distinct, stable coordination environments. rsc.org
In other systems, such as copper(II) complexes with thiosemicarbazone ligands, the Cu(II)/Cu(I) redox system was found to be a quasi-reversible, diffusion-controlled process. nih.gov This indicates that the electron transfer is relatively fast but with some kinetic limitations, and the movement of the complex to the electrode surface is the rate-limiting step.
Table 3: Electrochemical Data for Copper Thiocyanate Systems
| System/Solvent | Redox Couple | Potential (V vs. [Fe(CN)₆]³⁻/⁴⁻) | Observation/Interpretation |
| CuSCN in EG:ChCl | Cu²⁺/Cu⁺ | +0.333 ± 0.006 | The presence of additional anions did not significantly affect the stability of the Cu⁺ species. rsc.org |
| CuSCN in EG:ChCl | Cu⁺/Cu⁰ | -0.377 ± 0.011 | The electrochemical window of stability for Cu⁺ is approximately 0.7 V in this system. rsc.org |
| CuSCN in CaCl₂·6H₂O:EG | Cu²⁺/Cu⁺ | +0.069 ± 0.001 | A cathodic shift of ~0.3 V compared to EG:ChCl, possibly due to different copper species or a liquid junction potential. rsc.org |
| CuSCN in CaCl₂·6H₂O:EG | Cu⁺/Cu⁰ | -0.630 ± 0.025 | Significant cloudiness observed, suggesting poor solubility or complexation, likely due to insoluble CuSCN. rsc.org |
| Cu(II) Thiosemicarbazone in DMFA | Cu(II)/Cu(I) | Not specified | The redox system was found to be a quasi-reversible and diffusion-controlled process. nih.gov |
Computational Chemistry and Theoretical Modeling of Copper Dithiocyanate Behavior
Molecular Simulations for Understanding Structural Dynamics and Intermolecular Forces
In the context of copper dithiocyanate, MD simulations could elucidate the vibrational dynamics of the thiocyanate (B1210189) ligand and its interaction with the copper center. Ultrafast two-dimensional infrared (2D-IR) spectroscopy, often coupled with MD simulations, has been used to study the local structure and dynamics of the thiocyanate ion in various environments, such as ionic liquids. acs.org Such an approach could provide detailed information on the flexibility of the Cu-N and Cu-S bonds, the influence of solvent molecules, and the nature of intermolecular forces within the crystal lattice.
First-principles density functional theory (DFT) calculations, which can be seen as a precursor to some molecular simulations, have been used to determine the stable crystal structure of copper(I) thiocyanate (β-CuSCN). These calculations predict lattice parameters in close agreement with experimental data, providing a solid foundation for further dynamic simulations. nih.gov The calculated bond distances and angles offer a static picture of the intermolecular forces at play. cardiff.ac.uk
Table 1: Calculated Structural Parameters for β-Copper(I) Thiocyanate
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Lattice Parameter a | 3.828 Å | 3.850 Å |
| Lattice Parameter b | 3.828 Å | 3.850 Å |
| Lattice Parameter c | 10.970 Å | 10.938 Å |
| Cu–N Bond Distance | 1.887 Å | - |
| Cu–S Bond Distance | 2.316 Å | - |
| C–S Bond Distance | 1.175 Å | - |
| C–N Bond Distance | 1.660 Å | - |
| α(CuSC) Bond Angle | 109.2° | - |
| α(CuSCu) Bond Angle | 109.7° | - |
Data sourced from first-principles density functional theory calculations. nih.govcardiff.ac.uk
Advanced Quantum Chemical Methods for Predicting Reactivity and Electronic Behavior
Quantum chemical methods, particularly those based on density functional theory (DFT), are pivotal in predicting the reactivity and electronic behavior of copper dithiocyanate. These calculations provide a detailed picture of the electronic band structure, density of states, and the nature of chemical bonding.
For β-CuSCN, DFT calculations using the hybrid HSE06 functional predict an indirect band gap of 3.68 eV. nih.gov This is in good agreement with experimental values, which typically range from 3.6 to 3.9 eV. nih.gov The valence band maximum (VBM) is primarily composed of Cu-3d and S-2p states, while the conduction band minimum (CBM) is dominated by C-2p and N-2p orbitals. nih.gov This electronic structure is crucial for its application as a p-type semiconductor.
The reactivity of copper dithiocyanate can also be explored through quantum chemical calculations. For example, the adsorption energy of dimethyl sulfoxide (B87167) (DMSO) on the surfaces of β-CuSCN has been calculated to be -1.12 eV on the (100) surface and -0.91 eV on the (110) surface, indicating a stabilizing effect. nih.gov Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to investigate the catalytic mechanism of a trinuclear copper center in thiocyanate dehydrogenase, demonstrating the power of these methods in understanding complex biochemical reactions involving thiocyanate. nih.govpnas.org
DFT calculations have also been used to study the electronic structures of various copper(I) thiocyanate-ligand complexes. rsc.org These studies show that the electronic properties can be tuned by changing the dimensionality of the Cu-SCN network and the nature of the coordinating ligands. rsc.org For instance, aromatic ligands can introduce states within the band gap, altering the optical properties of the material. rsc.org
Table 2: Calculated Electronic Properties of Copper Thiocyanate Polymorphs
| Property | α-CuSCN | β-CuSCN |
|---|---|---|
| Band Gap Type | Direct | Indirect |
| Calculated Band Gap (PBE) | 2.35 eV | 2.15 eV |
| VBM Composition | Cu 3d orbitals | Cu 3d orbitals |
| CBM Composition | C and N 2p orbitals | Antibonding molecular state of (CN)⁻¹ |
Data from first-principles density functional theory (DFT) calculations. frontiersin.org
Theoretical Models for Charge Transport and Electronic Correlational Phenomena
Theoretical models are essential for understanding charge transport and electronic correlational phenomena in copper dithiocyanate, which are key to its performance in electronic devices. Copper thiocyanate is a promising hole transport material (HTM) for applications in solar cells and other optoelectronic devices. clinmedcasereportsjournal.comcore.ac.uk
Theoretical studies have shown that the p-type conductivity of CuSCN is often attributed to the presence of copper vacancies. acs.orgresearchgate.net DFT calculations indicate that copper vacancies can create a shallow acceptor level above the valence band maximum, which facilitates the creation of holes. researchgate.netresearchgate.net The formation energy of these vacancies has also been a subject of computational investigation. researchgate.netresearchgate.net
The electronic structure calculations also provide insights into the effective masses of charge carriers. For β-CuSCN, the electron effective masses are calculated to be comparable to or even larger than the hole effective masses, which is an unusual property. acs.org The calculated effective masses for holes along the molecular c-axis are 0.3mₑ and 0.8mₑ. nih.gov
Device modeling based on theoretical parameters allows for the simulation of the performance of solar cells incorporating CuSCN as an HTM. scispace.com These models can predict how factors like interface quality and band alignment affect the power conversion efficiency of the device. scispace.comacs.org For instance, at the interface between CuSCN and a perovskite absorber layer, the formation of Cu-I and Pb-N bonds has been predicted, which can enhance hole extraction and improve device stability. acs.org The alignment of the energy bands at this interface is critical, with the conduction band of CuSCN being significantly higher than that of the absorber material, effectively blocking electrons. nih.gov
Applications in Advanced Functional Materials Science
Molecular Conductors and Organic Superconductors Incorporating Copper Dithiocyanate Units
Copper dithiocyanate plays a crucial role in the development of molecular conductors and organic superconductors, primarily through its incorporation into charge-transfer salts.
Design Principles for Charge-Transfer Salts with High Conductivity
The design of highly conductive charge-transfer salts often involves the combination of organic π-donors, such as tetrathiafulvalene (B1198394) (TTF) derivatives, with inorganic anions containing metal complexes. dtic.milacademie-sciences.fr The goal is to create a segregated stack of donor molecules that facilitates the movement of charge carriers.
The conductivity of these materials is highly dependent on the degree of charge transfer between the donor and acceptor moieties and the intermolecular interactions within the stacks of donor molecules. dtic.mil For instance, in the charge-transfer salt (ET)4[Cr(NCS)6]·PhCN, where ET is bis(ethylenedithio)tetrathiafulvalene, a mixed-valence state in the organic part is indicative of a charge distribution that can support conductivity. academie-sciences.fr The presence of intermolecular interactions in the organic sub-lattices is a key factor in achieving higher room temperature conductivity. academie-sciences.fr The Hubbard model is often used to understand the balance between electron delocalization (favoring conductivity) and electron-electron repulsion (favoring localization). dtic.mil
A key design principle is the use of copper(II) chelates as acceptors in charge-transfer compounds with molecules like TCNQ (tetracyanoquinodimethane). This approach increases the likelihood of forming segregated stacks of TCNQ, which is favorable for high electrical conductivity. dtic.mil The resulting charge-transfer compounds can exhibit unusual properties and have continued to attract scientific attention. dtic.mil
Pressure-Dependent Insulator-to-Metal Transitions and Electronic Crossovers
Applying external pressure can induce significant changes in the electronic properties of materials containing copper dithiocyanate units, including insulator-to-metal transitions. aps.orgaps.org This phenomenon is often linked to structural phase transitions that alter the electronic band structure. mdpi.com
For example, in some quasi-two-dimensional organic metals, pressure can suppress a Mott insulating state, restoring a metallic electronic structure. mdpi.com The transition from an insulating to a metallic state is not always a simple closing of the band gap but can involve an inversion of the relative stability of different polymorphic structures under pressure. aps.org
High-pressure studies on copper(I) thiocyanate (B1210189) (CuSCN) have shown that compression can lead to a reduction in the band gap. acs.org This transition is attributed to the pressure-induced rotation of the CuNS3 tetrahedron and a shortening of bond lengths. acs.org The significant distortion of the polyhedral units can lead to amorphization of the structure. acs.org These pressure-induced structural and optical changes highlight the potential for tuning the properties of CuSCN for specific applications in optoelectronic devices. acs.org
Functional Microporous Materials for Selective Molecular Interactions
The intrinsic porosity of certain copper thiocyanate-based materials, particularly metal-organic frameworks (MOFs), makes them promising candidates for applications in gas storage, separation, and sensing. rsc.orgacs.org
Gas Storage and Separation Properties of MOFs
Metal-organic frameworks are highly porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgsryahwapublications.com Their large surface area and tunable pore sizes make them ideal for gas storage and separation. acs.orgsryahwapublications.comrsc.orgyok.gov.tr
MOFs containing copper can be designed to have specific pore environments that selectively adsorb certain gas molecules. rsc.org For instance, the upscale synthesis of a binary pillared layered MOF, CPL-1[Cu2(pzdc)2(pz)]n, using water as a solvent has been demonstrated for hydrocarbon gas storage and separation. rsc.org The ability to scale up the synthesis of such MOFs is crucial for their potential industrial applications. rsc.org
The introduction of functional groups into the MOF structure, either through ligand design or post-synthetic modification, allows for the fine-tuning of their gas sorption and separation properties. sryahwapublications.com
Sensing Applications Based on Pore Architectures
The porous architecture of copper-containing materials can be exploited for chemical sensing applications. acs.orgmdpi.com The interaction of analyte molecules with the internal surface of the pores can lead to a detectable change in the material's properties, such as luminescence. acs.org
For example, a luminescent copper(II) MOF has shown potential as a sensor for detecting nitroaromatic compounds. acs.org The quenching of the material's fluorescence upon exposure to these analytes allows for their sensitive detection. acs.org
Furthermore, nanopore technology offers a promising platform for the detection of copper ions themselves. mdpi.com By functionalizing nanopores with molecules that selectively bind to copper ions, highly sensitive and label-free detection can be achieved in real-time. mdpi.comnih.gov This has potential applications in environmental monitoring and the diagnosis of copper-related diseases. mdpi.com
Opto-Electronic and Electrochromic Devices
Copper(I) thiocyanate is a p-type transparent semiconductor with a wide bandgap, making it an attractive material for various optoelectronic and electrochromic devices. acs.orgmagtech.com.cn Its high transmittance, good conductivity, and low cost are significant advantages. magtech.com.cn
CuSCN has been widely investigated as a hole-transporting material (HTM) in devices such as organic solar cells, perovskite solar cells, and organic light-emitting diodes (OLEDs). researcher.lifersc.orgresearchgate.netrsc.org It serves as an efficient and affordable alternative to more common but expensive HTMs. researchgate.net The performance of CuSCN-based devices can be further enhanced through various treatments, such as doping or antisolvent washing, which can improve its hole mobility and the quality of the thin films. rsc.orgresearchgate.netdntb.gov.ua
The table below summarizes the performance of perovskite solar cells using CuSCN as the hole transport layer under different fabrication conditions.
| Deposition Method | Annealing Temperature (°C) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Fill Factor (FF) | Reference |
| Spray Coating | - | 13.3 | - | - | - | researchgate.net |
| Thermal Deposition | 100 | 15.71 | 1.01 | 20.2 | 0.77 | rsc.org |
| Solution Processing with Antisolvent Treatment (THF) | - | 9.25 | - | - | - | rsc.org |
In the realm of electrochromic devices, which change color upon the application of an electric field, copper thiocyanate can be utilized in the electrolyte system. google.comthe-innovation.org Reversible electrodeposition of copper can be employed to create smart windows that control the transmission of light and heat. the-innovation.org
Heterogeneous Catalysis and Photocatalytic Systems
Copper thiocyanate complexes are notable for their roles in both heterogeneous catalysis and photocatalysis. As a p-type semiconductor, cuprous thiocyanate (CuSCN) has been identified as a superior photocatalyst for the oxidation of water, outperforming many commonly used materials like n-TiO₂. doi.org Its utility extends to photoelectrochemical (PEC) water splitting, where it functions as an effective hole transport layer (HTL) for Cu₂O photocathodes, leading to enhanced performance in solar-to-hydrogen conversion. nih.gov The electronic structure of CuSCN, particularly its band-tail states, is believed to assist in hole transport between the Cu₂O and CuSCN layers. nih.gov
In the realm of photocatalysis for organic synthesis, copper-based systems are integral. Copper(I)-phenanthroline complexes, for instance, are effective photocatalysts for atom-transfer radical addition (ATRA) reactions. uni-regensburg.deacs.org These systems can utilize benzyl (B1604629) thiocyanates as reagents to achieve the difunctionalization of alkenes. uni-regensburg.deacs.org The mechanism often involves the photocatalyst promoting a reductive C–S bond cleavage, followed by interactions with the copper center. acs.orgfigshare.com The versatility of copper photocatalysis is further demonstrated in visible-light-mediated reactions, such as the synthesis of δ-thiocyanato alcohols. rsc.org
For heterogeneous catalysis, solid-supported copper complexes are being developed. Researchers have immobilized Cu(II) complexes on supports like silica (B1680970) gel and Fe₃O₄@SiO₂ nanoparticles to create recoverable and reusable catalysts. researchgate.netrsc.org For example, a magnetic nanocatalyst composed of a Cu(II)-thiourea complex on an iron oxide support has been used for the reduction of environmental pollutants. rsc.org Similarly, polystyrene-supported copper(II) systems have proven effective for the S-arylation of potassium thiocyanate in aqueous media. researchgate.net These approaches highlight a move towards more sustainable catalytic processes by combining the reactivity of copper with the practical benefits of heterogeneous systems. uni-regensburg.de
Magnetic Materials Exhibiting Novel Spin States and Anisotropy
Copper(II) dithiocyanate (Cu(NCS)₂) and its derivatives are a rich area of study for their magnetic properties, which are highly dependent on their molecular structure. Cu(NCS)₂ exists as a one-dimensional coordination polymer that exhibits low-dimensional quantum magnetism. researchgate.net Its magnetic behavior is characterized as a two-dimensional array of weakly coupled antiferromagnetic spin chains, with strong superexchange interactions occurring along the chains. researchgate.netresearchgate.net This behavior is largely influenced by the Jahn-Teller distortion of the Cu²⁺ ions. researchgate.net
The magnetic coupling between copper centers in these materials is mediated by the bridging thiocyanate (SCN⁻) ligands. rsc.org The nature of this coupling—whether ferromagnetic or antiferromagnetic—is dictated by the coordination mode of the ligand. researchgate.netrsc.org
End-to-end (μ-1,3) bridges: An equatorial-axial coordination of the thiocyanate bridge with respect to the copper ions tends to promote weak ferromagnetic or very weak antiferromagnetic exchange. rsc.org
End-on (μ-1,1) bridges: An equatorial-equatorial coordination generally results in strong antiferromagnetic coupling. rsc.org
This structural dependence allows for the fine-tuning of magnetic properties. For instance, dinuclear copper(II) species with double N-bridging thiocyanate ligands can exhibit either ferromagnetic or antiferromagnetic interactions depending on the precise geometry. researchgate.net Studies on various thiocyanate-bridged copper(II) complexes have confirmed weak antiferromagnetic interactions in one-dimensional chain structures. tandfonline.com
Functional Coatings and Surface Interface Chemistry
Copper(I) thiocyanate (CuSCN or CuTC) is widely used as a key ingredient in functional coatings, particularly for marine applications. americanelements.comfishersci.com Its primary role is as a highly effective antifouling agent, preventing the settlement and growth of marine organisms like barnacles and algae on underwater surfaces. liaoyuanchem.compublish.csiro.aupublish.csiro.au It serves as a more environmentally benign alternative to previously used organotin compounds, such as tributyltin (TBT). publish.csiro.au In some applications, CuTC has demonstrated superior performance in preventing barnacle growth compared to copper(II) oxide. publish.csiro.au
CuTC is typically integrated as a pigment-like additive into a polymer matrix to create an antifouling paint or coating. publish.csiro.augoogle.com These matrices can be traditional two-part epoxy systems or modern polymer resins used in advanced manufacturing. publish.csiro.auresearchgate.net Research has demonstrated the successful incorporation of CuTC at various weight percentages (e.g., up to 20% w/w) into both cast epoxy resins and 3D-printed polymers made from urethane (B1682113) resins. publish.csiro.auresearchgate.net The method of fabrication has been shown to influence the molecular networking structures within the final composite material, which in turn affects its antifouling effectiveness. publish.csiro.au This highlights the importance of surface and interface chemistry in the design of these functional materials.
The antifouling mechanism of CuTC-containing coatings relies on the controlled release of the active compound into the surrounding water. The process involves the gradual dissolution of the CuSCN particles embedded within the coating's surface layer. mdpi.com As the particles dissolve, a porous, leached layer is formed at the coating-water interface. mdpi.com This leached layer is crucial for the coating's long-term performance.
The physical characteristics of this layer are influenced by the properties of the antifouling agent. Compared to coatings using copper(I) oxide (Cu₂O), those with CuSCN tend to form a looser and thicker leached layer, which can be attributed to the slightly larger particle size and different solubility of CuSCN. mdpi.com The stability and performance of the coating are thus directly linked to the rate of dissolution and the structural integrity of the resulting leached layer, which ensures a steady release of the antifouling agent over time.
Electrochemical Energy Storage and Conversion Systems
Copper thiocyanate is a versatile material in electrochemical applications, finding use in both energy storage and energy conversion systems due to its properties as a p-type semiconductor with high transparency, chemical stability, and moderate hole mobility. researchgate.netmdpi.com
CuSCN thin films have been investigated as electrode materials for electrochemical energy storage, specifically for supercapacitors (also known as electrochemical capacitors). arabjchem.org Its energy storage mechanism is primarily that of a pseudocapacitor, which relies on rapid and reversible faradaic redox reactions at the electrode-electrolyte interface. arabjchem.org
Data Table: Electrochemical Properties of CuSCN Thin Film Electrodes
| Parameter | Value (for 20 deposition cycles) | Value (for 30 deposition cycles) | Reference |
|---|---|---|---|
| Specific Capacitance (at 20 mV/s) | 760 F g⁻¹ | 729 F g⁻¹ | arabjchem.org |
| Capacity Retention (after 1000 cycles) | 94% | arabjchem.org | |
| Band Gap | 3.88 eV | 3.6 eV | arabjchem.org |
| Film Thickness | 0.7 µm | 0.9 µm | arabjchem.org |
Q & A
Q. What are the optimal synthesis methods for copper dithiocyanate complexes, and how do reaction conditions influence product purity?
Copper dithiocyanate complexes are synthesized via mechanochemical grinding or solution-based methods. Mechanochemical synthesis (e.g., using anhydrous FeCl₃ as an oxidizing agent) offers high yields and chemoselectivity under mild conditions, while solution methods allow precise control over ligand coordination . For example, copper(I) thiocyanate adducts with tertiary phosphine ligands require strict anhydrous conditions to avoid hydrolysis . Key parameters include temperature (ambient to 80°C), solvent polarity, and stoichiometric ratios of copper salts to thiocyanate precursors. Characterization via IR spectroscopy and solid-state NMR is critical to confirm purity and ligand bonding .
Q. Which spectroscopic techniques are most effective for characterizing copper dithiocyanate’s coordination geometry?
Infrared (IR) spectroscopy identifies thiocyanate bonding modes (e.g., ν(C≡N) at 2050–2100 cm⁻¹ for terminal SCN⁻ vs. bridging modes). Solid-state ³¹P NMR is used for phosphine ligand adducts to assess electronic environments . X-ray crystallography remains the gold standard for resolving structural ambiguities, such as distinguishing between monodentate and bidentate thiocyanate coordination .
Q. How does copper dithiocyanate’s solubility in organic solvents impact its application in materials science?
Copper dithiocyanate’s low solubility in polar solvents (e.g., water) necessitates the use of dimethylformamide (DMF) or acetonitrile for solution-phase reactions. This property is exploited in perovskite solar cells, where it enhances interfacial charge transport by reducing grain boundary defects . Solubility data should be cross-referenced with thermogravimetric analysis (TGA) to assess stability under operational conditions.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed copper dithiocyanate structures?
Conflicting structural models (e.g., tetrahedral vs. square-planar geometries) can arise from powder XRD limitations. Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For example, the [Cu(SCN)₂(PPh₃)₂] complex was resolved as a distorted tetrahedron using SHELXTL refinement, with anisotropic displacement parameters confirming ligand rigidity . Always compare experimental data with computational models (e.g., DFT) to validate coordination environments .
Q. What experimental designs mitigate challenges in synthesizing air-sensitive copper dithiocyanate adducts?
Air-sensitive adducts (e.g., CuSCN with tertiary phosphines) require Schlenk-line techniques or glovebox environments. Use degassed solvents and inert gas purging to prevent oxidation. Monitor reaction progress via in-situ UV-vis spectroscopy to detect intermediate species. For reproducibility, document O₂ and moisture levels in the Supplementary Information .
Q. How do ligand steric effects influence the catalytic activity of copper dithiocyanate in cross-coupling reactions?
Bulky ligands (e.g., tricyclohexylphosphine) increase steric hindrance, reducing catalytic turnover but enhancing selectivity. Kinetic studies (e.g., Eyring plots) correlate activation energy with ligand size. Compare turnover frequencies (TOF) for ligands with varying Tolman cone angles to optimize reaction conditions .
Q. What strategies reconcile discrepancies between theoretical and experimental bandgap values in copper dithiocyanate-based semiconductors?
Differences often arise from surface defects or impurity phases. Use high-resolution TEM to identify lattice imperfections, and diffuse reflectance spectroscopy (DRS) for experimental bandgaps. Apply GW corrections in DFT calculations to improve agreement with empirical data .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on copper dithiocyanate’s biomedical applications?
- P (Population): Cancer cell lines (e.g., HeLa) treated with CuSCN nanoparticles.
- I (Intervention): Dose-dependent cytotoxicity assays.
- C (Comparison): Free thiocyanate ions vs. copper complexes.
- O (Outcome): IC₅₀ values and ROS generation metrics.
- T (Time): 24–72 hr exposure periods.
This design ensures reproducibility and aligns with NIH rigor guidelines .
Q. How to apply FINER criteria to assess feasibility of mechanistic studies?
- Feasible: Ensure access to synchrotron facilities for EXAFS studies.
- Interesting: Link electronic structure to photocatalytic efficiency.
- Novel: Investigate understudied Jahn-Teller distortions in Cu(II) thiocyanate.
- Ethical: Adhere to EPA guidelines for copper waste disposal.
- Relevant: Align with renewable energy research priorities .
Data Contradiction Analysis
Q. How to address conflicting reports on copper dithiocyanate’s thermal stability?
Contradictions may stem from varying synthetic routes. Compare TGA profiles of mechanochemical (higher stability due to nanocrystalline domains) vs. solvothermal samples. Publish raw DSC data and heating rates to enable cross-lab validation .
Future Directions
What unanswered questions exist about copper dithiocyanate’s role in quantum dot sensitized solar cells (QDSSCs)?
Key gaps include long-term stability under UV irradiation and interfacial charge recombination rates. Propose transient absorption spectroscopy and accelerated aging tests to address these .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
